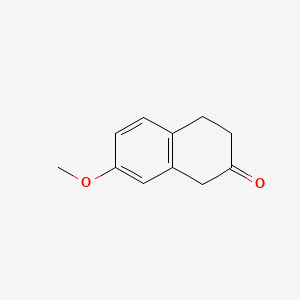

7-Methoxy-2-tetralone

Cat. No. B1200426

Key on ui cas rn:

4133-34-0

M. Wt: 176.21 g/mol

InChI Key: XEAPZXNZOJGVCZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09029113B2

Procedure details

The recombinant E. coli obtained in Example 2 was inoculated into 5 mL of a 2× YT medium containing 200 μg/mL of ampicillin and cultured with shaking at 30° C. for 28 hours. To 500 μL of the resulting culture liquid was added 500 μL of a 0.2 M potassium phosphate buffer (pH 7.5) containing 1 mM pyridoxal phosphate, and the mixture was sonicated so that a cell-free extract was obtained. Subsequently, 100 μL of the cell-free extract was added to 305 μL of a substrate solution having the composition shown below. After the mixture was allowed to react at 30° C. for 1 hour, 50 μL of 6 N hydrochloric acid was added to stop the reaction. The optical purity of the produced (S)-7-methoxy-2-aminotetralin was measured using HPLC under the conditions shown below. As a result, the modified enzymes shown in Table 2 had stereoselectivity higher than that of the wild-type.

[Compound]

Name

2

Quantity

5 mL

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

CC1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)C(=[O:9])N2[C@H]1C(O)=O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[CH3:49][O:50][C:51]1[CH:60]=[C:59]2[C:54]([CH2:55][CH2:56][C@H:57](N)[CH2:58]2)=[CH:53][CH:52]=1>Cl>[CH3:49][O:50][C:51]1[CH:60]=[C:59]2[C:54]([CH2:55][CH2:56][C:57](=[O:9])[CH2:58]2)=[CH:53][CH:52]=1 |f:1.2.3.4|

|

Inputs

Step One

[Compound]

|

Name

|

2

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2CC[C@@H](CC2=C1)N

|

Step Six

|

Name

|

|

|

Quantity

|

50 μL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

cultured with shaking at 30° C. for 28 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

coli obtained in Example 2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was sonicated so that

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

a cell-free extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Subsequently, 100 μL of the cell-free extract

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to 305 μL of a substrate solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react at 30° C. for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |